molecular formula C18H25F3N2O B5103660 N,N-diethyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide

N,N-diethyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide

Cat. No.: B5103660
M. Wt: 342.4 g/mol
InChI Key: SSZGFUHBLYAGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide is a synthetic compound known for its unique chemical structure and properties. The presence of the trifluoromethyl group in its structure makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of radical trifluoromethylation, which has been shown to be effective in introducing the trifluoromethyl group into various organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N,N-diethyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a key role in enhancing the compound’s binding affinity and selectivity for these targets. The pathways involved in its action may include modulation of enzyme activity and receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and trifluoromethyl-substituted molecules. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of the piperidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N,N-diethyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O/c1-3-23(4-2)17(24)15-8-6-10-22(13-15)12-14-7-5-9-16(11-14)18(19,20)21/h5,7,9,11,15H,3-4,6,8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZGFUHBLYAGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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